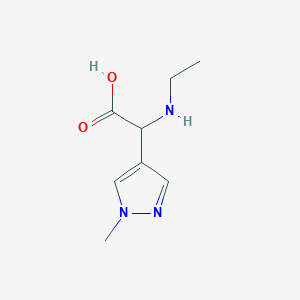
2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is an organic compound that features both an ethylamino group and a pyrazolyl group attached to an acetic acid backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with methyl iodide to introduce the methyl group at the 1-position.
Amino Acid Formation: The ethylamino group is introduced via a nucleophilic substitution reaction with ethylamine.
Carboxylation: Finally, the acetic acid moiety is introduced through carboxylation of the intermediate compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group, potentially leading to the formation of alcohols or amines.
Substitution: The ethylamino and pyrazolyl groups can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or enzyme inhibitor.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The ethylamino and pyrazolyl groups could play key roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid: Lacks the ethyl group, potentially altering its biological activity.
2-(Ethylamino)-2-(1H-pyrazol-4-yl)acetic acid: Lacks the methyl group, which might affect its chemical reactivity and interactions.
Uniqueness
2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of both the ethylamino and methylpyrazolyl groups, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
2-(ethylamino)-2-(1-methylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H13N3O2/c1-3-9-7(8(12)13)6-4-10-11(2)5-6/h4-5,7,9H,3H2,1-2H3,(H,12,13) |
Clé InChI |
ZXNQWGDDXPCIFG-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C1=CN(N=C1)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine](/img/structure/B15096091.png)
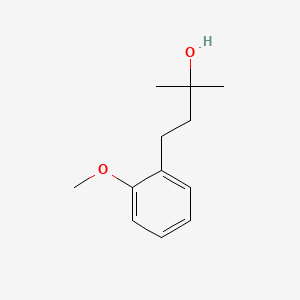
![1-{2-[3-Methyl-4-(propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B15096099.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15096106.png)
![2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B15096114.png)
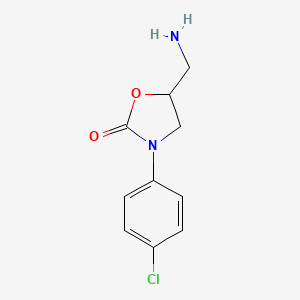
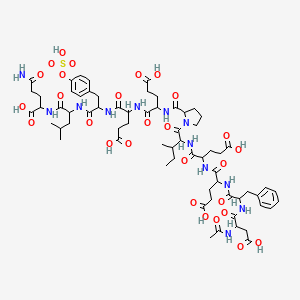

![2-[(naphthalen-1-ylmethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B15096141.png)
![4-chloro-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B15096143.png)
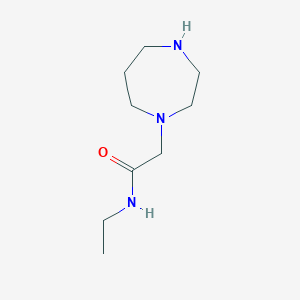
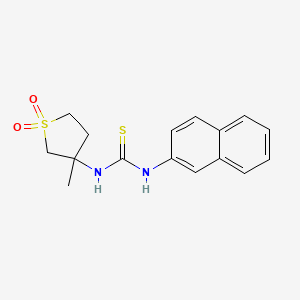
![2-{[2-(furan-2-yl)ethyl]amino}-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15096157.png)
![3-{2-[5-Methyl-2-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B15096159.png)
